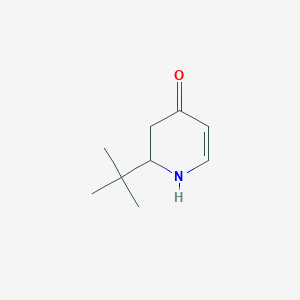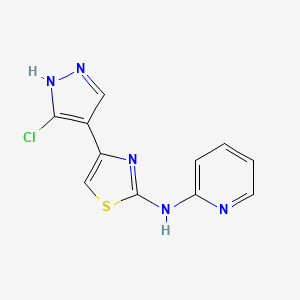
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves several steps, including the formation of the pyrazole ring, the introduction of the chloro substituent, and the coupling of the thiazole and pyridine rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential to inhibit Rho-kinases, which play a crucial role in various cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in diseases where Rho-kinase inhibition is beneficial.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves the inhibition of Rho-kinases. These kinases are involved in the phosphorylation of myosin light chain phosphates, which play a critical role in various cellular functions. By inhibiting these kinases, the compound can modulate cellular processes and pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as other Rho-kinase inhibitors. Some of these similar compounds include:
Y-27632: A well-known Rho-kinase inhibitor with a different chemical structure.
Fasudil: Another Rho-kinase inhibitor used in clinical settings.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and advantages over other similar compounds.
Properties
Molecular Formula |
C11H8ClN5S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8ClN5S/c12-10-7(5-14-17-10)8-6-18-11(15-8)16-9-3-1-2-4-13-9/h1-6H,(H,14,17)(H,13,15,16) |
InChI Key |
JFMZLCPOVDWSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


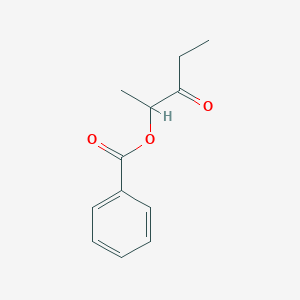
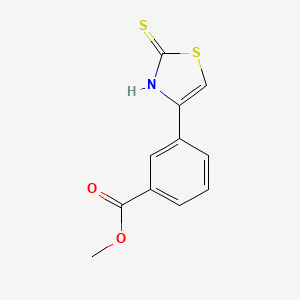
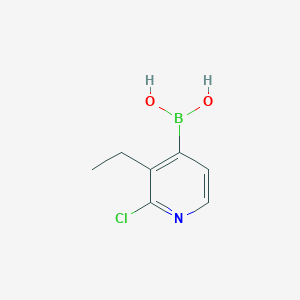

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
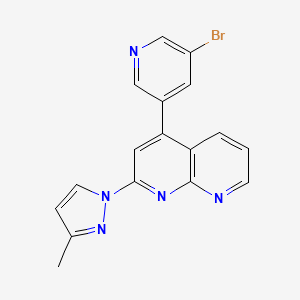
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
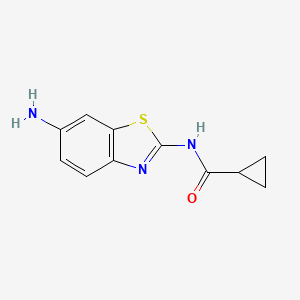
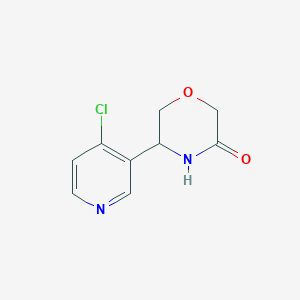
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)

![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
